molecular formula C19H12F9NO5 B2974367 [[2,5-Bis(2,2,2-trifluoroethoxy)benzoyl]amino] 3-(trifluoromethyl)benzoate CAS No. 320418-87-9

[[2,5-Bis(2,2,2-trifluoroethoxy)benzoyl]amino] 3-(trifluoromethyl)benzoate

Cat. No. B2974367
CAS RN: 320418-87-9
M. Wt: 505.293
InChI Key: HFIIYCPVFCFCHN-UHFFFAOYSA-N
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Description

The compound is a derivative of 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid . This parent compound is a solid with an empirical formula of C11H8F6O4 and a molecular weight of 318.17 .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds such as 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid are often synthesized through condensation reactions .


Molecular Structure Analysis

The molecular structure of the parent compound, 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid, includes two trifluoroethoxy groups attached to a benzoic acid molecule .


Physical And Chemical Properties Analysis

The parent compound, 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid, is a solid . Its molecular formula is C11H8F6O4 and it has a molecular weight of 318.17 .

Scientific Research Applications

Chemical Transformation and Synthesis

[[2,5-Bis(2,2,2-trifluoroethoxy)benzoyl]amino] 3-(trifluoromethyl)benzoate is related to compounds used in various chemical transformations. For example, Bis(2-methoxyethyl)aminosulfur Trifluoride, a deoxofluorinating agent, effectively converts alcohols to alkyl fluorides, aldehydes, ketones to gem-difluorides, and carboxylic acids to trifluoromethyl derivatives, providing a broader spectrum alternative to traditional deoxofluorination reagents (Lal, Pez, Pesaresi, & Prozonic, 1999).

Synthesis of Amino Acids

A study demonstrates the synthesis of α-trifluoromethyl α-amino acids with aromatic, heteroaromatic, and ferrocenyl subunits. This synthesis involves the rearrangement of 5-benzyloxy-4-trifluoromethyl-1,3-oxazoles, indicating the potential for creating complex amino acid structures using trifluoromethylated compounds (Burger et al., 2006).

Nanofiltration Membrane Development

In the field of membrane technology, novel sulfonated thin-film composite nanofiltration membranes have been developed using sulfonated aromatic diamine monomers. These membranes show increased water flux and improved dye rejection capabilities, highlighting the application of trifluoromethylated compounds in enhancing membrane performance (Liu et al., 2012).

Hyperbranched Aromatic Polyamide Synthesis

Another application is in the synthesis of hyperbranched aromatic polyamides, where thermal polymerization of specific monomers leads to polymers with unique properties. These polymers exhibit excellent solubility and stability, indicating the significance of trifluoromethylated compounds in advanced polymer synthesis (Yang, Jikei, & Kakimoto, 1999).

Polyimide Film Characteristics

Additionally, the synthesis and characterization of novel polyimides derived from fluorinated aromatic diamine monomers, including those with trifluoromethyl groups, have been studied. These polyimides demonstrate outstanding mechanical properties and thermal stability, essential for high-performance materials (Yin et al., 2005).

Safety and Hazards

While specific safety and hazard information for this compound was not found, it’s important to handle all chemicals with appropriate safety precautions. The parent compound, 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid, is sold with the note that the buyer assumes responsibility to confirm product identity and/or purity .

properties

IUPAC Name

[[2,5-bis(2,2,2-trifluoroethoxy)benzoyl]amino] 3-(trifluoromethyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12F9NO5/c20-17(21,22)8-32-12-4-5-14(33-9-18(23,24)25)13(7-12)15(30)29-34-16(31)10-2-1-3-11(6-10)19(26,27)28/h1-7H,8-9H2,(H,29,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFIIYCPVFCFCHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C(=O)ONC(=O)C2=C(C=CC(=C2)OCC(F)(F)F)OCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12F9NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

505.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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